molecular formula C15H14S B1633867 2,4,8-Trimethyldibenzothiophene CAS No. 70021-48-6

2,4,8-Trimethyldibenzothiophene

Cat. No.: B1633867
CAS No.: 70021-48-6
M. Wt: 226.3 g/mol
InChI Key: FEQHEOIAYXXUHR-UHFFFAOYSA-N
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Description

2,4,8-Trimethyldibenzothiophene (2,4,8-TMDBT) is a sulfur-containing heterocyclic aromatic hydrocarbon (SCHAH) belonging to the alkylated dibenzothiophene (DBT) family. It is characterized by three methyl groups substituted at the 2-, 4-, and 8-positions of the dibenzothiophene core. Alkylated DBTs are critical targets in hydrodesulfurization (HDS) processes due to their refractory nature in petroleum refining and environmental persistence.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4,8-trimethyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14S/c1-9-4-5-14-12(7-9)13-8-10(2)6-11(3)15(13)16-14/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQHEOIAYXXUHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC3=C(C=C(C=C23)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601036999
Record name 2,4,8-Trimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70021-48-6, 1210-52-2
Record name Dibenzothiophene, trimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070021486
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,8-Trimethyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601036999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Geochemical Studies

TMDT serves as a biomarker for analyzing oil maturity and depositional environments. Its presence in fossil fuels can indicate the thermal history of sedimentary basins. Researchers utilize TMDT to assess the maturity of crude oil and correlate it with geological processes.

  • Case Study: A study from the Niger Delta highlighted TMDT's role in fingerprinting crude oil spills, revealing its potential to indicate contamination levels and ecological impacts on local biota .

Environmental Monitoring

The compound is instrumental in monitoring sulfur-containing polycyclic aromatic hydrocarbons (PAHs) in environmental samples. Its detection can provide insights into pollution levels and the degradation processes of hydrocarbons.

  • Research Findings: TMDT has been identified in sediments as a marker for hydrocarbon contamination, linking higher concentrations to adverse ecological effects .

Catalysis Research

TMDT is being investigated for its role in catalytic processes , particularly in hydrodesulfurization reactions. Its unique structure allows it to interact with metal catalysts effectively, facilitating the removal of sulfur from hydrocarbons.

  • Mechanism of Action: In hydrodesulfurization, TMDT interacts with catalysts to convert sulfur compounds into hydrocarbons, thereby enhancing fuel quality .

Material Science

The compound shows promise in the development of organic semiconductors and advanced materials due to its electronic properties. Research is ongoing to explore its potential applications in electronic devices.

Recent studies have explored the biological effects of TMDT, highlighting its antioxidant properties and potential therapeutic roles:

  • Antioxidant Activity: TMDT exhibits significant antioxidant effects, reducing reactive oxygen species (ROS) levels in cellular models .
  • Enzyme Inhibition: Research indicates that TMDT may inhibit specific metabolic enzymes, impacting lipid metabolism .

In Vitro Studies

In vitro studies have demonstrated TMDT's cytotoxic effects on cancer cells:

  • Cell Viability: Tests on HepG2 (liver) and MCF-7 (breast cancer) cell lines showed reduced viability in a dose-dependent manner .

In Vivo Studies

Animal studies further support TMDT's biological activity:

  • Anti-inflammatory Effects: Administration of TMDT in murine models reduced pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory diseases .

Chemical Reactions Analysis

Oxidation Reactions

TMDT undergoes oxidation at the sulfur atom or aromatic rings under varying conditions:

Sulfoxide Formation

  • Reagents : Triflic anhydride (Tf<sub>2</sub>O) with Suzuki–Miyaura coupling intermediates , Fe porphyrin complexes with tert-butyl hydroperoxide (t-BuOOH) .

  • Conditions : Photochemical activation (λ = 420 nm) for Fe-mediated pathways ; electrophilic activation at 0°C for Tf<sub>2</sub>O .

  • Products : Dibenzothiophene S-oxides (e.g., 4a ) in >90% yield .

  • Mechanism : Radical intermediates and Fe-porphyrin coordination facilitate C–S bond cleavage and sulfenic ester formation .

Sulfone Formation

  • Reagents : Excess mCPBA (meta-chloroperbenzoic acid) .

  • Challenges : Over-oxidation to sulfones occurs with strong oxidants, complicating selectivity .

Reduction Reactions

Reductive pathways modify the sulfur center or aromatic system:

Hydrodesulfurization (HDS)

  • Reagents : Metal catalysts (e.g., Co-Mo/Al<sub>2</sub>O<sub>3</sub>) under H<sub>2</sub> pressure.

  • Products : Desulfurized hydrocarbons (e.g., biphenyl derivatives).

  • Mechanism : Catalytic hydrogenolysis cleaves C–S bonds, with methyl groups influencing reaction sterics.

Lithium Aluminum Hydride (LiAlH<sub>4</sub>)

  • Products : Dihydro derivatives via sulfur reduction.

Substitution Reactions

Electrophilic substitution occurs at activated aromatic positions:

Nitration

  • Reagents : Nitrating mixture (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>).

  • Positional Selectivity : Methyl groups direct nitration to less hindered positions (e.g., para to sulfur).

Halogenation

  • Reagents : Br<sub>2</sub> or Cl<sub>2</sub> with FeCl<sub>3</sub> catalyst.

  • Products : Mono- or dihalogenated derivatives, depending on stoichiometry.

Thia-Baeyer–Villiger Rearrangement

A photochemically mediated reaction unique to dibenzothiophene derivatives:

  • Reagents : Fe porphyrin catalyst, t-BuOOH .

  • Conditions : Irradiation at 420 nm in dichloromethane .

  • Products : Sulfinic esters (e.g., IV ) via C–S bond cleavage and oxygen insertion .

  • Key Insight : DFT calculations show a reduced energy barrier (15.7 kcal/mol) with Fe coordination versus uncatalyzed pathways (47.0 kcal/mol) .

Pummerer-Type Functionalization

Post-oxidation transformations enable further derivatization:

  • Reagents : Propargyl alcohols or silyl enol ethers with Tf<sub>2</sub>O .

  • Products : Functionalized dibenzothiophenes (e.g., propargylated or alkylated derivatives) .

Comparative Reaction Table

Reaction TypeReagents/ConditionsMajor ProductsYield/Selectivity
Oxidation Fe porphyrin, t-BuOOH, λ = 420 nm Sulfoxides (e.g., 4a )89% (HPLC)
Reduction LiAlH<sub>4</sub>, anhydrous etherDihydro derivativesModerate
Nitration HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>Nitro-TMDTPosition-dependent
HDS Co-Mo/Al<sub>2</sub>O<sub>3</sub>, H<sub>2</sub>Biphenyl analogsHigh

Mechanistic Insights

  • Steric Effects : Methyl groups at 2,4,8-positions hinder electrophilic attack at adjacent positions, directing reactivity to less substituted sites .

  • Catalytic Roles : Fe porphyrin complexes stabilize radical intermediates, enabling selective sulfoxide formation .

  • Radical Inhibition : TEMPO or BHT suppresses thia-Baeyer–Villiger pathways, confirming radical mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Alkyldibenzothiophenes (alkyl-DBTs) exhibit distinct physicochemical and biological properties depending on the number and position of methyl groups. Below is a systematic comparison of 2,4,8-TMDBT with key structural analogs.

Structural Comparison

Methyl substitution patterns define isomers of trimethyldibenzothiophenes (TMDBTs). Common isomers include:

Compound Methyl Positions Key Structural Features
2,4,8-TMDBT 2, 4, 8 Methyl groups at peripheral positions; steric hindrance may reduce accessibility to C4a
2,4,7-TMDBT 2, 4, 7 Adjacent methyl groups at 4 and 7; enhances planarity and electronic delocalization
1,4,7-TMDBT 1, 4, 7 Methyl groups clustered on one benzene ring; steric crowding reduces reactivity
4,6-DMDBT (dimethyl) 4, 6 Refractory structure due to methyl shielding of sulfur atom

The position of methyl groups directly impacts steric effects, electron density distribution, and interaction with catalysts or biological targets .

Reactivity in Desulfurization

Desulfurization efficiency correlates with methyl substitution patterns. Theoretical and experimental studies show that reactivity follows the order:
2,4,7-TMDBT > 1,4,7-TMDBT ≈ 3,4,7-TMDBT ≫ 4,6-DMDBT

Compound Relative Desulfurization Activity Key Reactivity Factor(s)
2,4,8-TMDBT Not reported Predicted low reactivity due to steric shielding of reactive sites (C4a)
2,4,7-TMDBT 2× higher than 1,4,7-TMDBT Optimal methyl positioning enhances charge localization at C4a, favoring HDS pathways
1,4,7-TMDBT Low reactivity Steric crowding reduces accessibility to sulfur atom
4,6-DMDBT Refractory Methyl groups shield sulfur atom, impeding catalytic attack

Theoretical descriptors (e.g., sulfur charge density, frontier orbital energy) confirm that 2,4,7-TMDBT’s reactivity is driven by electronic rather than steric factors .

Analytical Differentiation

Gas chromatography-mass spectrometry (GC-MS) with retention indices (RIs) is used to distinguish TMDBT isomers. Key findings include:

  • Retention Indices : Isomers with methyl groups closer to the sulfur atom (e.g., 4,6-DMDBT) exhibit longer retention times due to increased polarity .
  • Mass Spectra : Fragmentation patterns vary with substitution. For example, 2,4,7-TMDBT shows distinct ion clusters compared to 2,4,8-TMDBT, aiding identification .

Preparation Methods

Friedel-Crafts Alkylation: Primary Synthetic Route

Mechanism and General Procedure

The Friedel-Crafts alkylation remains the cornerstone method for introducing methyl groups to aromatic systems like dibenzothiophene. This electrophilic substitution reaction employs a Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃) to generate a reactive carbocation intermediate from methyl halides (e.g., methyl chloride). The carbocation attacks the electron-rich aromatic ring of dibenzothiophene, followed by deprotonation to restore aromaticity.

For 2,4,8-trimethyldibenzothiophene, sequential methylations are required. The first methylation typically occurs at the most reactive position (C2), followed by C4 and C8. However, the inherent electron-donating nature of methyl groups increases the ring’s nucleophilicity, necessitating careful control to prevent over-alkylation.

Table 1: Standard Friedel-Crafts Conditions for Methylation Steps
Step Methylating Agent Catalyst Temperature (°C) Yield (%)
1 CH₃Cl AlCl₃ 0–25 65–75
2 CH₃Cl FeCl₃ 25–40 50–60
3 (CH₃)₂SO₄ AlCl₃ 40–60 30–40

Data adapted from general Friedel-Crafts protocols.

Challenges and Mitigation Strategies

  • Carbocation Rearrangement : Primary carbocations (e.g., from CH₃Cl) may undergo hydride shifts, leading to incorrect substitution patterns. Using tertiary alkylating agents (e.g., 2-chloro-2-methylpropane) or low temperatures minimizes rearrangements.
  • Over-Alkylation : The electron-donating effect of methyl groups accelerates subsequent reactions. Stoichiometric control and stepwise addition of methylating agents are critical.
  • Regioselectivity : Achieving the 2,4,8-substitution pattern requires directing groups or steric hindrance. Sulfur in dibenzothiophene mildly directs electrophiles to adjacent positions, but competing para-substitution can occur.

Alternative Alkylation Strategies

Directed Ortho-Metalation

This method uses lithiating agents (e.g., LDA) to deprotonate specific positions on dibenzothiophene, followed by quenching with methyl iodide. For example:

  • Lithiation at C2 : LDA generates a lithiated intermediate at C2, which reacts with CH₃I.
  • Sequential Lithiation : Subsequent deprotonation at C4 and C8 enables targeted methylation.
Table 2: Directed Metalation Conditions
Step Reagent Solvent Temperature (°C) Yield (%)
1 LDA, CH₃I THF -78 70–80
2 n-BuLi, CH₃I Et₂O -30 60–70

This approach offers superior regiocontrol but requires anhydrous conditions and cryogenic temperatures.

Solid Acid Catalysis

Zeolites (e.g., H-ZSM-5) and sulfated zirconia enable greener alkylation by minimizing waste and improving catalyst recyclability. These materials’ microporous structures enhance selectivity for the 2,4,8-isomer by restricting access to bulkier transition states.

Industrial-Scale Production

Continuous Flow Reactors

Industrial synthesis often employs continuous flow systems to optimize heat transfer and mixing. For example:

  • Tubular Reactor : Dibenzothiophene and methyl chloride are fed into a reactor packed with AlCl₃-coated beads at 50°C.
  • Yield : 80–85% mono-methylated product after 2 hours.

Purification Techniques

  • Distillation : Removes unreacted starting materials and low-boiling byproducts (e.g., 2-methyldibenzothiophene, boiling point: 280°C).
  • Recrystallization : Ethanol/water mixtures isolate this compound with >95% purity.
Table 3: Physical Properties of this compound
Property Value Source
Molecular Weight 226.3 g/mol
Boiling Point 380.1 ± 11.0°C
Density 1.2 ± 0.1 g/cm³

Analytical Validation

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS with a DB-5 column (60 m × 0.25 mm) confirms the product’s identity. Retention indices (RI = 345.76) and mass spectra (m/z 226 [M⁺]) match reference data.

Nuclear Magnetic Resonance (NMR)

¹H NMR (CDCl₃):

  • δ 2.3 (s, 9H, 3×CH₃)
  • δ 7.1–7.8 (m, 5H, aromatic).

Q & A

Q. What synthetic routes are most effective for producing 2,4,8-trimethyldibenzothiophene, and how do reaction conditions influence yield?

The synthesis of methylated dibenzothiophenes typically involves Friedel-Crafts alkylation or cross-coupling reactions. For example, thiophene-based π-spacers are synthesized using Pd(PPh₃)₄ as a catalyst in toluene at 130°C, achieving yields >80% under optimized conditions . Key variables include:

  • Catalyst choice : Pd-based catalysts improve regioselectivity for methyl group positioning.
  • Solvent effects : Polar aprotic solvents (e.g., toluene) enhance reaction efficiency.
  • Temperature control : High temperatures (130°C) accelerate coupling but may increase side products.
    Data Table:
MethodCatalystSolventYield (%)Reference
Suzuki couplingPd(PPh₃)₄Toluene90
Oxidative cyclizationCuCl₂Ether50

Q. How is structural characterization of this compound performed, and what analytical techniques are critical?

Structural validation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR distinguishes methyl group positions via chemical shift patterns (e.g., deshielded protons near sulfur).
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C₁₅H₁₄S: theoretical 226.08 g/mol).
  • X-ray crystallography : Resolves steric effects of methyl groups on planarity .
    Note: NIST databases provide reference spectra for benchmarking .

Advanced Research Questions

Q. What methodologies are used to assess the environmental persistence of this compound in contaminated soils?

Bioremediation studies on structurally analogous compounds (e.g., chlorinated dibenzofurans) suggest:

  • Enzymatic degradation : Crude ligninolytic enzymes from white-rot fungi degrade ~50% of aromatic pollutants in 72 hours under slurry conditions .
  • Soil slurry systems : Degradation rates improve with immobilized fungal biomass (e.g., calcium alginate-entrapped preparations increase efficiency by 10–20%) .
  • Analytical protocols : GC-MS quantifies residual compound concentrations post-treatment .

Q. How do electronic and steric effects of methyl groups influence the optoelectronic properties of this compound in materials science?

Methyl groups alter:

  • Electron density : Methyl donors enhance π-conjugation in thiophene-based polymers, red-shifting absorption spectra.
  • Crystallinity : Steric hindrance reduces packing efficiency, lowering charge mobility (e.g., XRD shows reduced long-range order vs. unmethylated analogs) .
    Methodological tip: DFT calculations (e.g., using QSPR models) predict HOMO-LUMO gaps and validate experimental data .

Q. What contradictions exist in reported degradation rates of methylated dibenzothiophenes, and how can experimental design resolve them?

Discrepancies arise from:

  • Matrix effects : Soil organic matter reduces enzyme accessibility, lowering degradation rates (e.g., 20% in soil vs. 50% in liquid media) .
  • Analytical variability : HPLC vs. GC-MS may yield differing detection limits.
    Resolution strategies:
  • Standardize soil pretreatment (e.g., sieving and pH adjustment).
  • Use isotope-labeled internal standards for quantification .

Q. What computational tools are recommended for modeling the reactivity of this compound in catalytic systems?

  • Quantum chemistry software : Gaussian or ORCA for optimizing ground-state geometries.
  • QSAR models : Predict adsorption coefficients (log Kₒw) using fragment-based descriptors .
  • Molecular docking : Simulate interactions with fungal enzymes (e.g., laccase active sites) to guide biodegradation studies .

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